molecular formula C16H25N3O3 B6148116 tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate CAS No. 1822566-01-7

tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate

Cat. No.: B6148116
CAS No.: 1822566-01-7
M. Wt: 307.39 g/mol
InChI Key: ODZMHGLNNDLDMN-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a phenylpropanamido group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and phenylpropanamide derivative. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate is unique due to its specific structural features, such as the presence of a phenylpropanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1822566-01-7

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl N-[2-[(2-amino-3-phenylpropanoyl)amino]ethyl]carbamate

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)19-10-9-18-14(20)13(17)11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

ODZMHGLNNDLDMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C(CC1=CC=CC=C1)N

Purity

95

Origin of Product

United States

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